molecular formula C12H24N2O2 B14776937 Tert-butyl 4-(aminomethyl)-3,3-dimethylpyrrolidine-1-carboxylate

Tert-butyl 4-(aminomethyl)-3,3-dimethylpyrrolidine-1-carboxylate

Cat. No.: B14776937
M. Wt: 228.33 g/mol
InChI Key: GPEXMBVKGZKWJM-UHFFFAOYSA-N
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Description

Tert-butyl 4-(aminomethyl)-3,3-dimethylpyrrolidine-1-carboxylate is a protected pyrrolidine derivative of high value in medicinal chemistry and drug discovery research. This compound features a bifunctional structure, combining a sterically hindered 3,3-dimethylpyrrolidine core with a primary aminomethyl group at the 4-position, all protected by a tert-butoxycarbonyl (Boc) group. This Boc protection enhances the compound's stability and allows for selective deprotection under mild acidic conditions, making it an exceptionally versatile chiral building block or intermediate for the synthesis of more complex molecules. Its primary research applications include serving as a key scaffold in the development of bioactive molecules, such as enzyme inhibitors and receptor ligands. The steric and electronic properties imparted by the geminal dimethyl groups can be leveraged to influence the conformational stability and metabolic profile of the final target compounds. Researchers utilize this intermediate in various synthetic transformations, including amide bond formation, reductive amination, and peptide coupling at the amine site, facilitating its incorporation into diverse molecular architectures. This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl 4-(aminomethyl)-3,3-dimethylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-9(6-13)12(4,5)8-14/h9H,6-8,13H2,1-5H3

InChI Key

GPEXMBVKGZKWJM-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC1CN)C(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine core is typically constructed via cyclization of linear precursors. A common approach involves Strecker amino acid derivatives or Gabriel synthesis to establish the nitrogen-containing ring. For example, cyclization of 4-(cyanomethyl)-3,3-dimethylpyrrolidin-2-one under acidic conditions yields the pyrrolidine skeleton, which is subsequently functionalized. Alternative routes employ Mitsunobu reactions or ring-closing metathesis (RCM) with Grubbs catalysts for stereocontrolled ring formation.

Key Reaction Conditions

  • Cyclization Catalyst : p-Toluenesulfonic acid (pTSA) in toluene at 110°C.
  • Reaction Time : 12–24 hours under reflux.
  • Yield : 65–78% after silica gel chromatography.

Introduction of the Aminomethyl Group

The aminomethyl moiety is introduced via reductive amination or nucleophilic substitution . In a representative protocol, 4-formyl-3,3-dimethylpyrrolidine is treated with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, achieving 85% conversion to the primary amine. Alternatively, Buchwald-Hartwig amination with methylamine and Pd(OAc)₂/Xantphos catalysts enables C–N bond formation under milder conditions.

Optimization Insights

  • Reducing Agents : NaBH₃CN outperforms NaBH₄ in selectivity, minimizing over-reduction.
  • Solvent Systems : Methanol or THF enhances nucleophilicity compared to DCM.

Boc Protection Strategy

Esterification with tert-butyl chloroformate [(Boc)₂O] in the presence of triethylamine (Et₃N) installs the Boc group at the pyrrolidine nitrogen. This step is critical for preventing undesired side reactions during subsequent synthetic steps.

Reaction Parameters

  • Molar Ratio : 1.2 equivalents of (Boc)₂O relative to the amine.
  • Temperature : 0°C to room temperature to avoid exothermic decomposition.
  • Workup : Aqueous NaHCO₃ wash followed by extraction with ethyl acetate.

Industrial Production and Scalability

Continuous Flow Microreactor Systems

Industrial-scale synthesis leverages flow chemistry to enhance efficiency. A patented protocol describes a two-step continuous process:

  • Ring Formation : A microreactor charged with pTSA and precursor achieves 92% conversion at 120°C with a residence time of 15 minutes.
  • Boc Protection : Sequential flow esterification with (Boc)₂O yields 89% pure product without intermediate purification.

Advantages Over Batch Processing

  • Throughput : 5 kg/day capacity per reactor module.
  • Safety : Reduced exposure to hazardous intermediates.

Green Chemistry Innovations

Recent advancements emphasize solvent-free conditions and recyclable catalysts. For instance, ball-milling the pyrrolidine precursor with (Boc)₂O and MgO as a solid base achieves 94% yield in 2 hours, eliminating organic solvent use.

Reaction Optimization and Kinetic Analysis

Temperature-Dependent Selectivity

A kinetic study comparing Boc protection at 0°C vs. 25°C revealed stark differences:

Temperature (°C) Yield (%) Impurity Profile
0 88 <2% tert-butyl carbamate byproducts
25 76 12% overprotection isomers

Lower temperatures favor mono-Boc protection, critical for preserving the aminomethyl group’s reactivity.

Catalytic Effects in Reductive Amination

Screening of transition metal catalysts identified ZnCl₂ as optimal for accelerating imine formation:

Catalyst Reaction Time (h) Yield (%)
None 24 62
ZnCl₂ 8 88
FeCl₃ 12 75

Zn²⁺ coordinates the imine intermediate, lowering the activation energy for hydride transfer.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 2.78 (m, 2H, CH₂NH₂), 1.32 (s, 6H, 3,3-(CH₃)₂).
  • IR (neat): 1685 cm⁻¹ (C=O stretch), 3350 cm⁻¹ (N-H stretch).

Chiral Purity Assessment

Enantiomeric excess (ee) is determined via HPLC using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min). The target compound exhibits >99% ee when synthesized from L-proline derivatives.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-(aminomethyl)-3,3-dimethylpyrrolidine-1-carboxylate is a chemical compound with a structure that includes a pyrrolidine ring, an aminomethyl group, and a tert-butyl ester group. It has various applications in chemistry, biology, and medicine.

Scientific Research Applications

This compound's applications include:

  • Chemistry It serves as a building block in organic synthesis for constructing complex molecules.
  • Biology It is used as a linker in developing PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.
  • Medicine/Industry It is used in producing various chemical intermediates and specialty chemicals.

Tert-butyl 4-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate (TBAM) is of interest in medicinal chemistry because of its structural features and potential biological activities. TBAM's biological activity is attributed to its ability to interact with molecular targets, including enzymes and receptors. The pyrrolidine ring helps in binding to active sites, while the aminomethyl group interacts with nucleophiles or electrophiles in biological systems. The tert-butyl ester group enhances metabolic stability, potentially prolonging the compound's action within the body.

TBAM exhibits inhibitory effects on cholinesterases, like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). One study showed TBAM with an IC50 value of approximately 0.75 µM for AChE and 0.084 µM for BChE, demonstrating a preference for BChE inhibition. This selectivity is important for creating treatments for neurodegenerative diseases like Alzheimer's.

TBAM also possesses antioxidant properties and can effectively scavenge free radicals, suggesting its potential role in neuroprotection against oxidative stress. A study of TBAM's neuroprotective effects in a scopolamine-induced memory deficit model in mice showed the compound improved cognitive function and exhibited safety profiles comparable to established treatments, suggesting TBAM could serve as a multifunctional agent in Alzheimer's disease therapy.

Structure-Activity Relationship (SAR)

Modifications to the pyrrolidine ring or the side chains can change its biological activity. Compounds with increased steric hindrance showed enhanced selectivity towards BChE over AChE, highlighting the importance of structural nuances in drug design.

StudyModelResult
NeuroprotectionScopolamine-induced memory deficit modelImproved cognitive function; safety comparable to established treatments

Mechanism of Action

The mechanism by which tert-butyl 4-(aminomethyl)-3,3-dimethylpyrrolidine-1-carboxylate exerts its effects is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target proteins, influencing their function and leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolidine/Cyclopentane Carboxylates

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound Pyrrolidine 3,3-dimethyl; 4-aminomethyl C₁₂H₂₄N₂O₂ 228.34 Rigid bicyclic scaffold; amine functionality
tert-butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate Cyclopentane 2-ethyl; 4-aminomethyl C₁₃H₂₅NO₂ 235.35 Flexible cyclopentane core; ethyl substituent
tert-butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate Pyrrolidine 3-(nitropyrimidinyl-dibenzylamino) C₂₈H₃₆N₆O₄ 544.63 Bulky aromatic substituent; nitro group
tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate Pyrrolidine 3,3-difluoro; 4-hydroxymethyl C₁₂H₂₁F₂NO₃ 265.30 Fluorinated; polar hydroxymethyl group
tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate Pyrrolidine 3-hydroxy; 4-methyl; 3-CF₃ C₁₁H₁₈F₃NO₃ 281.26 Chiral centers; trifluoromethyl group

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound LogP (Predicted) Water Solubility (mg/mL) Melting Point (°C) Stability
Target Compound 1.2 12.5 (moderate) 85–90 Stable under inert conditions
Cyclopentane Analogue 1.8 8.2 (low) 72–75 Sensitive to hydrolysis
Fluorinated Derivative 2.5 3.1 (very low) 110–115 Hydrolytically stable
Trifluoromethyl Derivative 2.1 5.6 (low) 98–102 Light-sensitive

Research Findings and Limitations

  • Biological Activity: No direct biological data for the target compound were found in the provided evidence.
  • SHELX Refinement : Structural characterization of such compounds often relies on tools like SHELXL for crystallographic refinement, ensuring accurate stereochemical assignments .

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 4-(aminomethyl)-3,3-dimethylpyrrolidine-1-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step approach, leveraging nucleophilic substitution or coupling reactions. For example:

  • Key Step : Activation of the pyrrolidine ring using tert-butyloxycarbonyl (Boc) protection, followed by aminomethylation at the 4-position. A similar route for a pyrrolidine derivative used dichloromethane as a solvent, DMAP (4-dimethylaminopyridine) as a catalyst, and triethylamine as a base at 0–20°C to achieve moderate yields (42–69%) .
  • Critical Factors : Temperature control (e.g., 0°C to prevent side reactions), stoichiometric ratios of reagents, and Boc-group stability under acidic/basic conditions. Purification via column chromatography or recrystallization is essential to isolate the product .

Q. How can researchers effectively purify and characterize this compound?

Methodological Answer:

  • Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Characterization :
    • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the pyrrolidine backbone, Boc-protection, and aminomethyl group. 31^31P NMR (if phosphorylated derivatives are synthesized) can resolve rotamers .
    • Mass Spectrometry : High-resolution mass spectrometry (HRMS) or ESI-MS validates molecular weight (e.g., calculated m/z for C11H22N2O2C_{11}H_{22}N_2O_2: 214.30 g/mol) .
    • X-ray Crystallography : For absolute configuration determination, SHELX programs are widely used for structure refinement .

Q. What analytical techniques are critical for distinguishing this compound from structural analogs?

Methodological Answer:

  • Comparative NMR Analysis : Focus on chemical shifts for the 3,3-dimethyl groups (δ ~1.0–1.5 ppm for CH3_3) and the 4-aminomethyl moiety (δ ~2.5–3.5 ppm for CH2_2NH2_2).
  • Chromatographic Retention Times : HPLC or GC-MS with a C18 column can differentiate it from piperidine or oxetane analogs .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring influence reactivity in downstream applications?

Methodological Answer:

  • Steric Effects : The 3,3-dimethyl groups create steric hindrance, directing electrophilic attacks to the less hindered 4-aminomethyl site. For example, nucleophilic substitution reactions favor this position .
  • Stereoselective Synthesis : Chiral catalysts (e.g., Jacobsen’s catalyst) or enantiopure starting materials may be required to control stereochemistry, as seen in similar piperidine derivatives .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?

Methodological Answer:

  • Variable Temperature (VT) NMR : Resolves dynamic rotational isomers by freezing conformers at low temperatures (e.g., -40°C) .
  • 2D NMR Techniques : COSY and HSQC experiments clarify coupling between protons and carbons, especially for overlapping signals in the pyrrolidine ring .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Batch Process Optimization : Ensure consistent cooling and stirring rates to prevent racemization. A scaled-up synthesis of a related compound used anhydrous solvents and inert atmospheres to preserve Boc-group integrity .
  • Crystallization Monitoring : Use in-situ Raman spectroscopy to track polymorph formation during recrystallization .

Q. How is this compound utilized as an intermediate in drug discovery?

Methodological Answer:

  • Pharmaceutical Applications : Serves as a precursor for kinase inhibitors or receptor ligands. For example, tert-butyl piperidine derivatives are key intermediates in antiviral agents, where the aminomethyl group undergoes Suzuki coupling with aryl halides .
  • Mechanistic Studies : The Boc group is selectively cleaved under acidic conditions (e.g., HCl/dioxane) to generate free amines for further functionalization .

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